a-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride
Description
α-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride is a cyclohexane derivative featuring an amino group, an ethyl substituent, and an acetic acid moiety, all functionalized on a cyclohexane ring. This compound (C₈H₁₆ClNO₂) has an average molecular mass of 193.671 g/mol and is characterized by a trans-configuration of substituents on the cyclohexane ring . Such aminocyclohexane derivatives are often explored in pharmaceutical and synthetic chemistry due to their conformational rigidity and bioactivity.
Properties
IUPAC Name |
2-amino-2-(4-ethylcyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVKXMOYDUHKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
α-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride, commonly known as gabapentin, is a compound that has garnered attention for its diverse biological activities, particularly in the treatment of neurological disorders. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Gabapentin is characterized by its unique cyclohexane structure, which contributes to its pharmacological properties. The molecular formula is CHNO·HCl, and it features an amino group that plays a crucial role in its biological activity.
Gabapentin primarily acts by modulating the activity of voltage-gated calcium channels in the central nervous system. This modulation leads to decreased excitatory neurotransmitter release, thereby exerting an anticonvulsant effect. Its ability to inhibit excitatory neurotransmission makes it effective in managing conditions such as epilepsy and neuropathic pain.
Biological Activity Overview
The biological activities of gabapentin can be summarized as follows:
Therapeutic Applications
Gabapentin has been clinically approved for several indications:
- Epilepsy : Used as an adjunctive therapy for partial seizures.
- Neuropathic Pain : Effective in treating diabetic neuropathy and postherpetic neuralgia.
- Restless Legs Syndrome : Shown to improve symptoms significantly.
- Anxiety Disorders : Investigated for potential use in generalized anxiety disorder.
Case Studies and Clinical Trials
Several studies have highlighted the efficacy of gabapentin in various conditions:
- Study on Neuropathic Pain : A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo .
- Epilepsy Treatment : In a comparative trial with propranolol, gabapentin showed comparable efficacy in tremor reduction among patients with essential tremor .
- Anxiety Disorders : A pilot study indicated that gabapentin could reduce anxiety symptoms effectively, suggesting its potential as an anxiolytic agent .
Research Findings
Recent research has focused on enhancing the pharmacological profile of gabapentin through prodrug formulations. These formulations aim to improve bioavailability and reduce side effects:
- Prodrug Development : Modifications of gabapentin's structure have led to prodrugs that exhibit improved absorption characteristics and therapeutic efficacy .
- Bioavailability Studies : Research indicates that certain modifications can enhance the bioavailability of gabapentin by up to fourfold compared to its parent compound .
Scientific Research Applications
Pharmacological Applications
Gabapentin is primarily used in the treatment of neuropathic pain and seizures. Its mechanism of action involves modulating the release of excitatory neurotransmitters through binding to voltage-gated calcium channels, which reduces neuronal excitability.
Neuropathic Pain Management
Gabapentin is widely prescribed for managing neuropathic pain associated with conditions such as diabetic neuropathy and postherpetic neuralgia. Clinical studies have shown that it effectively reduces pain intensity and improves quality of life for patients suffering from chronic pain conditions .
Anticonvulsant Properties
Gabapentin is also utilized as an adjunctive therapy for partial seizures. Research indicates that it can significantly reduce seizure frequency in patients with epilepsy, particularly those who do not respond well to traditional antiepileptic drugs .
Medicinal Chemistry Applications
Gabapentin's structure allows it to be modified for various therapeutic uses. Its derivatives are being explored for enhanced efficacy and reduced side effects.
Synthesis of Novel Derivatives
The synthesis of gabapentin and its analogs has been a subject of extensive research. For example, novel derivatives have been developed to improve bioavailability and target specific receptors more effectively. These modifications can lead to compounds with better pharmacokinetic profiles .
Peptide Design
As a γ-amino acid, gabapentin plays a crucial role in peptide synthesis. Its incorporation into peptide sequences can enhance conformational diversity, allowing for the design of peptides with improved stability and biological activity .
Case Studies
Several case studies highlight the effectiveness of gabapentin in clinical settings:
-
Case Study 1: Diabetic Neuropathy
A study involving diabetic patients demonstrated that those treated with gabapentin experienced a significant reduction in neuropathic pain compared to a placebo group, showcasing its efficacy in managing chronic pain conditions . -
Case Study 2: Epilepsy Management
In a clinical trial assessing gabapentin's role as an adjunct therapy for partial seizures, patients reported a marked decrease in seizure frequency and severity, supporting its use in epilepsy treatment regimens .
Data Table: Summary of Gabapentin Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropathic Pain | Treatment for chronic pain conditions | Significant pain reduction observed |
| Anticonvulsant | Adjunct therapy for partial seizures | Decreased seizure frequency reported |
| Medicinal Chemistry | Synthesis of novel derivatives | Improved bioavailability in analogs |
| Peptide Design | Enhances conformational diversity in peptides | Greater stability and biological activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The following table summarizes key structural analogs and their differences:
Key Observations:
- Positional Isomerism: The placement of amino and carboxylic acid groups significantly impacts physicochemical properties. For example, trans-2-Amino-1-cyclohexanecarboxylic acid (mp 274–278°C ) has a higher melting point than esterified analogs like Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl, likely due to stronger intermolecular hydrogen bonding in carboxylic acids.
- Biological Activity: Aminocyclohexanol derivatives (e.g., trans-4-Aminocyclohexanol ) demonstrate expectorant properties, suggesting that similar compounds may have respiratory or mucolytic applications.
Physicochemical Properties
- Melting Points: trans-2-Amino-1-cyclohexanecarboxylic acid: 274–278°C trans-4-(Dimethylamino)cyclohexanol: 68–72°C The hydrochloride salt form (common in these analogs) generally increases stability and melting points compared to free bases.
- Solubility: Hydrochloride salts improve water solubility, critical for drug formulation. For instance, trans-2-(4-Aminocyclohexyl)acetic acid HCl is likely soluble in polar solvents, whereas esterified analogs (e.g., Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl ) may exhibit lipid solubility.
Preparation Methods
Esterification and Isolation of the Hydrochloride Salt
Following hydrogenation, the free acid is converted to its ethyl ester hydrochloride. Traditional methods dissolved the amino acid in ethanol saturated with HCl gas, followed by ether precipitation—a process criticized for flammability and low yields .
The patent WO2010070368A1 introduces a streamlined protocol:
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Reflux in Hydrochloric Ethanol : The hydrogenated product is refluxed in ethanol containing HCl for 1–3 hours, directly forming the ethyl ester hydrochloride .
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Solvent Exchange : Ethanol is distilled under vacuum, and acetonitrile is added to the residue. Cooling the mixture to -5–0°C precipitates crystalline trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride .
Process Metrics :
Comparative Analysis of Catalytic Systems
Catalyst selection critically influences isomer distribution and reaction efficiency:
| Catalyst | Conditions | Trans:Cis Ratio | Yield |
|---|---|---|---|
| Raney Ni | 130°C, 172 atm | 81:19 | 65% |
| Pd/C | 50–60°C, 4 atm | 70:30 | 85% |
Data adapted from WO2010070368A1 .
Pd/C outperforms Raney Ni by operating under milder conditions while improving trans-isomer selectivity. This aligns with industrial priorities for energy efficiency and stereochemical control .
Industrial-Scale Optimization
A pilot-scale synthesis described in ChemicalBook validates scalability:
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Reactor : 2500 L enameled autoclave.
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Inputs : 210 kg 4-nitrophenyl acetic acid, 21 kg Pd/C (10% loading).
Critical parameters include maintaining pH <3 during hydrogenation to prevent side reactions and ensuring precise temperature control (±2°C) .
Q & A
(Basic) What are the established methods for synthesizing and characterizing a-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride in academic research?
Methodological Answer:
Synthesis typically involves functionalizing cyclohexane derivatives through ethylation and subsequent amination. A common route includes:
- Ethylation : Reacting 4-aminocyclohexaneacetic acid with ethyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
- Purification : Recrystallization using ethanol/water mixtures to isolate the hydrochloride salt.
- Characterization :
(Basic) How can researchers assess the purity of this compound using chromatographic techniques?
Methodological Answer:
HPLC is the gold standard:
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .
- Mobile phase : 0.03 M KH₂PO₄-methanol (70:30 v/v), flow rate 1 mL/min.
- Detection : UV at 207 nm (optimal for amine hydrochlorides) .
- Calibration : Linear range of 1.09–10.90 µg/mL (R² ≥ 0.9999) with recovery rates of 99.67–100.1% and RSD <1.3% .
- Validation : Include spike-recovery experiments in synthetic matrices to validate accuracy.
(Advanced) What experimental approaches are recommended for investigating the stereochemical stability of this compound under varying pH conditions?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% TFA to resolve enantiomers. Monitor retention time shifts under pH 3–10 .
- Circular Dichroism (CD) Spectroscopy : Track optical activity changes in buffered solutions (pH 2–12) to detect racemization .
- Kinetic Studies : Conduct time-dependent stability assays at 25–40°C, calculating rate constants (k) and half-lives (t₁/₂) for degradation pathways .
(Advanced) How should researchers design experiments to resolve contradictions in reported solubility data across different solvents?
Methodological Answer:
- Controlled Solvent Systems : Test solubility in DMSO, PBS (pH 7.2), and methanol at 25°C using gravimetric analysis (e.g., saturation shake-flask method) .
- Temperature Dependence : Compare solubility at 15°C, 25°C, and 37°C to identify thermodynamic inconsistencies.
- Statistical Validation : Apply ANOVA to assess inter-lab variability and outliers. Cross-validate using UV-Vis spectroscopy (λ = 210–230 nm) for dissolved concentrations .
(Advanced) What methodologies are effective for studying the compound's stability under accelerated thermal degradation conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min from 25°C to 300°C in N₂ atmosphere to identify decomposition thresholds .
- Forced Degradation : Incubate at 40–60°C/75% RH for 4–8 weeks. Analyze degradation products via LC-MS (Q-TOF) using a BEH C18 column (2.1 × 50 mm, 1.7 µm) .
- Arrhenius Modeling : Calculate activation energy (Ea) from degradation rate data to predict shelf-life under standard storage conditions .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose per local regulations .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .
(Advanced) How can researchers optimize enantioselective synthesis routes for this compound?
Methodological Answer:
- Catalytic Asymmetric Amination : Employ chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantiomeric excess (ee) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) in organic solvents to selectively hydrolyze undesired enantiomers .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic steps for >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
